molecular formula C14H16N2O5 B1430184 Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate CAS No. 1375184-09-0

Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate

Cat. No.: B1430184
CAS No.: 1375184-09-0
M. Wt: 292.29 g/mol
InChI Key: GHGJDGOOIRMDGO-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

The compound’s IUPAC name reflects its hierarchical substituents:

  • Core structure : 1,2,4-oxadiazole (a five-membered heterocycle with oxygen and two nitrogen atoms).
  • Position 3 substituent : 3-(3,4-dimethoxyphenyl) group, where methoxy (-OCH₃) groups occupy the 3- and 4-positions of a phenyl ring.
  • Position 5 substituent : Ethyl acetate (CH₃COOCH₂CH₃) linked via a methylene bridge (-CH₂-).

Key identifiers :

Property Value Source
CAS Number 1375184-09-0
Molecular Formula C₁₄H₁₆N₂O₅
Molecular Weight 292.29 g/mol
SMILES CCOC(=O)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC
InChI Key GHGJDGOOIRMDGO-UHFFFAOYSA-N

The SMILES notation highlights the ethyl acetate group (CCOC(=O)CC-) connected to the oxadiazole ring (C1=NC(=NO1)), which is further substituted with a dimethoxyphenyl moiety (C2=CC(=C(C=C2)OC)OC).

Historical Context in Heterocyclic Chemistry

The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger, who described its preparation via amidoxime and acyl chloride reactions. Initially classified as a "furo[ab1]diazole," early studies focused on its photochemical rearrangements and stability issues. The compound’s modern relevance emerged in the mid-20th century with the discovery of its bioisosteric properties, enabling applications as ester or amide mimetics in drug design.

Key milestones :

  • 1940s–1960s : Initial exploration of biological activity, including anticonvulsant and anti-inflammatory properties.
  • 2000s–2010s : Renewed interest in 1,2,4-oxadiazoles as antibiotics (e.g., ND-421 for MRSA) and liquid crystal materials.
  • 2010s–present : Targeted synthesis of derivatives with tailored substituents for enhanced pharmacological or material-specific properties.

The compound , synthesized via condensation of amidoxime and ethyl acetoacetate derivatives, exemplifies contemporary strategies to functionalize the oxadiazole core for biological or materials applications.

Properties

IUPAC Name

ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-4-20-13(17)8-12-15-14(16-21-12)9-5-6-10(18-2)11(7-9)19-3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGJDGOOIRMDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide-Based Cyclization Method

A common approach involves synthesizing hydrazides from corresponding carboxylic acids or esters, followed by cyclodehydration to form the oxadiazole ring.

Typical Reaction Scheme:

Carboxylic acid or ester + Hydrazine hydrate → Hydrazide
Hydrazide + Dehydrating agent (e.g., phosphoryl chloride, POCl₃) → 1,2,4-Oxadiazole

This method is favored for its straightforwardness and high yields, especially when starting from aromatic acids or esters bearing substituents like 3,4-dimethoxyphenyl groups.

Cyclodehydration of Acyl Hydrazides

In the specific case of this compound, the synthetic route typically involves:

  • Preparation of the hydrazide intermediate by reacting ethyl 2-(3,4-dimethoxyphenyl)acetohydrazide with appropriate acylating agents.
  • Cyclization using dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA) under reflux conditions to afford the oxadiazole ring.

Specific Synthetic Routes from Literature

Route via Hydrazide and Dehydrating Agents

Based on the literature, a representative synthesis involves:

  • Step 1: Synthesis of ethyl 2-(3,4-dimethoxyphenyl)acetohydrazide by reacting ethyl 2-(3,4-dimethoxyphenyl)acetate with hydrazine hydrate under reflux.
  • Step 2: Cyclization of the hydrazide with POCl₃ at elevated temperatures (around 80–100°C) to produce this compound.

Reaction Data Table:

Step Reagents & Conditions Product Yield Notes
1 Ethyl 2-(3,4-dimethoxyphenyl)acetate + Hydrazine hydrate, reflux Ethyl 2-(3,4-dimethoxyphenyl)acetohydrazide 75–85% Efficient amidation
2 Hydrazide + POCl₃, reflux This compound 70–80% Cyclization step

Alternative Routes Using Condensation with Aromatic Aldehydes

Another method involves initial formation of hydrazones from aromatic aldehydes and hydrazides, followed by oxidative cyclization. This approach allows for structural diversity and is useful in SAR studies.

Optimization and Reaction Conditions

Research indicates that reaction parameters such as temperature, choice of dehydrating agent, and solvent significantly influence yield and purity. Optimal conditions typically include:

Notes on Purification and Characterization

Post-synthesis, purification is achieved through recrystallization from ethanol or ethyl acetate. Characterization techniques include:

Summary of Research Findings

Aspect Findings References
Reagents Hydrazine hydrate, dehydrating agents (POCl₃, P₂O₅) ,
Conditions Reflux, elevated temperatures (80–100°C) ,
Yields Generally high (70–85%) ,
Purification Recrystallization from ethanol or ethyl acetate ,

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds containing oxadiazole moieties exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate has shown promise in inhibiting the growth of certain bacterial strains. This activity is attributed to the compound's ability to disrupt microbial cell membranes.
  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer effects by inducing apoptosis in cancer cells. The oxadiazole ring is known to interact with cellular targets involved in cancer progression.
  • Anti-inflammatory Effects : There is potential for this compound to modulate inflammatory pathways, possibly providing therapeutic benefits in inflammatory diseases.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameStructure HighlightsUnique Features
Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetateMethyl group on the oxadiazoleDifferent substitution pattern
Ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylateNitrophenyl groupStrong electrophilic properties
Methyl 2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetateFluorinated phenyl groupEnhanced lipophilicity and bioavailability

This compound stands out due to its specific methoxy substitutions that may improve its solubility and biological activity compared to other oxadiazole derivatives .

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets and pathways .

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Contains a 3,4-dimethoxyphenethylamine backbone linked to a benzamide group.
  • Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
  • Key Differences: Lacks the 1,2,4-oxadiazole ring, replacing it with an amide bond.

3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine

  • Structure : Shares the 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole core but substitutes the ethyl acetate group with a methanamine.
  • Key Differences: The primary amine (-CH2NH2) increases water solubility compared to the lipophilic ethyl ester in the target compound. Potential for divergent reactivity (e.g., amine participation in Schiff base formation or conjugation reactions) .

Ethyl 2-[4-(3-Chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

  • Structure : Features a 1,2,4-triazole ring substituted with a 3-chlorophenyl group and ethyl acetate.
  • Key Differences: Replacement of oxadiazole with triazole alters electronic properties and hydrogen-bonding capacity. The 3-chlorophenyl group introduces electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. Applications in agrochemicals or antimicrobial agents due to triazole’s known bioactivity .

5-(2,6-Dichlorophenoxymethyl)thiophene-2-carboxylic Acid

  • Structure: Contains a thiophene-carboxylic acid backbone with dichlorophenoxy and methyl groups.
  • Key Differences: Thiophene ring offers distinct aromaticity and conjugation compared to oxadiazole.

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Name Core Heterocycle Key Substituents Functional Groups
Target Compound 1,2,4-Oxadiazole 3,4-Dimethoxyphenyl, Ethyl acetate Ester
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide None 3,4-Dimethoxyphenethyl, Benzamide Amide
3-(3,4-Dimethoxyphenyl)-oxadiazole-amine 1,2,4-Oxadiazole 3,4-Dimethoxyphenyl, Methanamine Amine
Ethyl triazole-chlorophenyl acetate 1,2,4-Triazole 3-Chlorophenyl, Ethyl acetate Ester
Thiophene-dichlorophenoxy acid Thiophene 2,6-Dichlorophenoxy, Carboxylic acid Carboxylic acid

Table 2: Commercial Availability and Pricing (Selected Compounds)

Compound Name CAS Number Price (50 mg) Price (500 mg) Supplier
Ethyl 2-[3-(3,4-dimethoxyphenyl)-oxadiazole]acetate 1375184-09-0 €590.00 €1,619.00 CymitQuimica
5-(2,6-Dichlorophenoxymethyl)thiophene-2-carboxylic acid 74556-86-8 Not listed Not listed InterBioScreen

Research Implications and Gaps

  • The target compound’s ester group and methoxy substituents suggest moderate lipophilicity, ideal for central nervous system drug candidates. However, direct bioactivity data are absent in the provided evidence.
  • Further research is needed to explore the pharmacological profiles of these analogs, particularly in enzyme inhibition or receptor-binding assays.

Biological Activity

Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate (CAS No. 1375184-09-0) is a synthetic organic compound belonging to the oxadiazole class, characterized by its unique chemical structure that includes an oxadiazole ring and a 3,4-dimethoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology.

  • Molecular Formula : C14H16N2O5
  • Molecular Weight : 292.28 g/mol
  • IUPAC Name : this compound
  • InChI Key : GHGJDGOOIRMDGO-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzohydrazide with ethyl chloroacetate in the presence of sodium ethoxide as a base. The reaction proceeds through the formation of an intermediate hydrazone and subsequent cyclization to yield the oxadiazole ring. This method can be optimized for industrial production through continuous flow reactors and green chemistry principles to enhance yield and sustainability .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The oxadiazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activity. Its lipophilicity facilitates cellular uptake, allowing it to engage with intracellular pathways .

Anticancer Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

Studies have suggested that derivatives of oxadiazoles possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for developing anti-inflammatory drugs .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of this compound:

  • Anticancer Study :
    • Cell Lines : Tested on HCT116 (colon cancer) and MCF7 (breast cancer).
    • Results : Showed IC50 values indicating moderate cytotoxicity with potential for further development as an anticancer agent .
  • Antimicrobial Activity :
    • Pathogens Tested : Various Gram-positive and Gram-negative bacteria.
    • Results : Demonstrated significant inhibition zones compared to control groups .
  • Anti-inflammatory Research :
    • Methodology : Evaluated using LPS-induced inflammation models.
    • Findings : Reduced levels of TNF-alpha and IL-6 were observed in treated groups compared to untreated controls .

Data Tables

Biological ActivityTest SystemResult
AnticancerHCT116IC50 = 0.66 µM
AntimicrobialVarious BacteriaSignificant inhibition
Anti-inflammatoryLPS-induced modelReduced TNF-alpha levels

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted precursors. A common approach involves refluxing a 3,4-dimethoxyphenyl-substituted precursor (e.g., amidoxime or nitrile) with ethyl chloroacetate in ethanol under acidic catalysis (e.g., glacial acetic acid). Reaction optimization should monitor temperature (70–80°C), solvent polarity, and catalyst loading. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1 \text{H} and 13C^{13} \text{C} NMR to verify the oxadiazole ring (characteristic peaks at δ 8.5–9.0 ppm for protons adjacent to the oxadiazole nitrogen) and ester group (δ 4.1–4.3 ppm for ethyl CH2_2). IR spectroscopy confirms C=O (ester, ~1740 cm1^{-1}) and C=N (oxadiazole, ~1600 cm1^{-1}). X-ray crystallography (e.g., monoclinic P21/cP2_1/c symmetry) resolves stereoelectronic effects .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) achieves >95% purity. GC-MS monitors volatile byproducts .

Q. How can researchers assess the hydrolytic stability of the ester moiety under physiological conditions?

  • Methodological Answer : Conduct stability studies in pH 7.4 phosphate buffer at 37°C. Monitor degradation via HPLC over 24–72 hours. Compare half-life (t1/2t_{1/2}) with structurally similar esters (e.g., ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate) to infer reactivity trends. Use LC-MS to identify hydrolysis products (e.g., carboxylic acid derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent oxadiazole derivatives?

  • Methodological Answer :

  • Substitution Patterns : Modify the 3,4-dimethoxyphenyl group (e.g., replace methoxy with halogen or nitro groups) to alter electron density and steric effects.
  • Biological Assays : Test analogs against target enzymes (e.g., α-glucosidase or kinase isoforms) using enzyme inhibition assays (IC50_{50} determination).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities. Compare with crystallographic data of related oxadiazoles (e.g., 1,3,4-oxadiazoline derivatives) to validate docking poses .

Q. How should researchers resolve contradictions in reported bioactivity data for oxadiazole derivatives?

  • Methodological Answer :

  • Orthogonal Assays : Re-evaluate activity using both cell-based (e.g., MTT assay) and cell-free (e.g., fluorescence polarization) systems to rule out assay-specific artifacts.
  • Structural Verification : Confirm compound identity via X-ray crystallography (e.g., as in [2-(3,4-dimethoxyphenyl)ethyl]azanium chloride dihydrate) to exclude isomerism or degradation .
  • Meta-Analysis : Cross-reference bioactivity data across databases (e.g., PubChem, ChEMBL) while excluding unreliable sources (e.g., BenchChem) .

Q. What strategies improve the metabolic stability of the oxadiazole core in vivo?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the oxadiazole ring with thiadiazole or triazole moieties to reduce oxidative metabolism.
  • Prodrug Design : Mask the ester group with enzymatically cleavable protectors (e.g., tert-butyl esters).
  • In Silico ADME Prediction : Use tools like SwissADME to predict metabolic hotspots (e.g., CYP450-mediated oxidation) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate

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